(2-Fluoro-6-(thiazol-4-yl)pyridin-3-yl)boronic acid
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Overview
Description
(2-Fluoro-6-(thiazol-4-yl)pyridin-3-yl)boronic acid is a compound that features a boronic acid group attached to a pyridine ring, which is further substituted with a fluoro group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-(thiazol-4-yl)pyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-6-(thiazol-4-yl)pyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The fluoro group can be reduced under specific conditions.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Fluorine-free derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
(2-Fluoro-6-(thiazol-4-yl)pyridin-3-yl)boronic acid has several applications in scientific research:
Medicine: Could be used in the design of new drugs, particularly those targeting specific enzymes or receptors.
Industry: May find applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Fluoro-6-(thiazol-4-yl)pyridin-3-yl)boronic acid depends on its specific application. In the context of Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, the thiazole ring may interact with specific enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinylboronic acid: Similar structure but lacks the fluoro and thiazole substituents.
2-Fluoropyridine: Contains the fluoro group but lacks the boronic acid and thiazole groups.
Thiazole derivatives: Various compounds containing the thiazole ring with different substituents.
Uniqueness
(2-Fluoro-6-(thiazol-4-yl)pyridin-3-yl)boronic acid is unique due to the combination of the boronic acid, fluoro, and thiazole groups. This combination imparts unique chemical reactivity and potential biological activity, making it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C8H6BFN2O2S |
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Molecular Weight |
224.02 g/mol |
IUPAC Name |
[2-fluoro-6-(1,3-thiazol-4-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C8H6BFN2O2S/c10-8-5(9(13)14)1-2-6(12-8)7-3-15-4-11-7/h1-4,13-14H |
InChI Key |
NPFQKEHPUKBGSD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N=C(C=C1)C2=CSC=N2)F)(O)O |
Origin of Product |
United States |
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